N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isonicotinamide often involves reactions that introduce the nitro and isoindoline groups into the molecular structure, providing a basis for further modification and complex formation. For instance, Fedorov et al. (2001) described the synthesis of N-(2-nitroxyethyl)isonicotinamide through the reaction of isonicotinoyl chloride with 2-nitroxyethylamine, demonstrating a method of integrating nitro groups into similar molecular frameworks (Fedorov et al., 2001).
Molecular Structure Analysis
The molecular structure of compounds akin to N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isonicotinamide is often characterized by X-ray diffraction analysis, revealing detailed geometries and the arrangement of functional groups. The study by Jeragh et al. (2015) on the crystal structure of isonicotinamide complexes offers insights into the structural aspects of similar compounds, highlighting the role of hydrogen bonding and metal coordination in defining molecular conformations (Jeragh, Ali, & El-asmy, 2015).
Chemical Reactions and Properties
Chemical reactions involving N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isonicotinamide and its analogs typically explore the reactivity of nitro and amide groups. Studies such as those conducted by Arıcı et al. (2017) on nicotinamide and isonicotinamide complexes with dicarboxylic acids provide a foundation for understanding the chemical behavior and reactivity of similar compounds, emphasizing the importance of hydrogen bonding and coordination to metal ions in their chemical properties (Arıcı, Yeşilel, Acar, & Dege, 2017).
Physical Properties Analysis
The physical properties of N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isonicotinamide and related compounds, such as solubility, melting points, and crystalline forms, are crucial for their application in various fields. Studies like those by Zhang et al. (2021) on isonicotinamide and carboxylic acids highlight the significance of noncovalent interactions and hydrogen bonding in determining the physical properties of these compounds (Zhang et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, stability, and degradation pathways, are essential for understanding the behavior of N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isonicotinamide. Gholivand et al. (2010) provided insights into the chemical properties of nicotinamide and isonicotinamide complexes, illustrating the influence of ligand coordination on the stability and reactivity of the complexes (Gholivand, Oroujzadeh, & Afshar, 2010).
properties
IUPAC Name |
N-(5-nitro-1,3-dioxoisoindol-2-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4O5/c19-12(8-3-5-15-6-4-8)16-17-13(20)10-2-1-9(18(22)23)7-11(10)14(17)21/h1-7H,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZKYPKSVZFEAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)NC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.